molecular formula C13H17NO5S B2891357 Ethyl 2-(2-ethoxy-2-oxoacetamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 67318-08-5

Ethyl 2-(2-ethoxy-2-oxoacetamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No. B2891357
CAS RN: 67318-08-5
M. Wt: 299.34
InChI Key: KZVAEMALTLSDOC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-ethoxy-2-oxoacetamido)-4,5-dimethylthiophene-3-carboxylate is a chemical compound with the molecular formula C9H15NO5 . It is also known as Vitamin B6 Impurity 13 and Alanine, N- (2-ethoxy-2-oxoacetyl)-, ethyl ester .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The exact spatial arrangement of these atoms (i.e., the 3D structure) is not provided in the sources.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 217.22 . It has a predicted density of 1.141±0.06 g/cm3 and a predicted pKa of 11.03±0.46 . The boiling point is reported to be 181-182 °C at a pressure of 20 Torr .

Scientific Research Applications

Pharmaceutical Research

This compound is a derivative of Vitamin B6 and is used as an impurity standard in the pharmaceutical industry . It serves as a reference material for chromatographic analysis, ensuring the purity and quality of Vitamin B6 formulations.

properties

IUPAC Name

ethyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-5-18-12(16)9-7(3)8(4)20-11(9)14-10(15)13(17)19-6-2/h5-6H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVAEMALTLSDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-ethoxy-2-oxoacetamido)-4,5-dimethylthiophene-3-carboxylate

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